6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC15059191
Molecular Formula: C16H13FN2O2S
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13FN2O2S |
|---|---|
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C16H13FN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |
| Standard InChI Key | YRQXHILMXQMZDT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Introduction
Synthesis Methods
The synthesis of quinazolinones generally involves condensation reactions between appropriate precursors. For 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, a plausible synthesis route might involve:
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Starting Materials: Fluorinated aniline derivatives, methoxybenzaldehyde, and sulfanylidene precursors.
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Reaction Conditions: High-temperature condensation reactions in the presence of catalysts or bases.
Biological Activities
Quinazolinones are known for their broad spectrum of biological activities:
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Anticancer Properties: Many quinazolinones exhibit potent anticancer effects by inhibiting enzymes involved in cell proliferation.
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Antimicrobial Activities: They have shown efficacy against various bacterial and fungal pathogens.
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Anti-inflammatory Effects: Some compounds in this class have demonstrated anti-inflammatory properties.
Data Tables
Given the lack of specific data on this compound, the following table provides general information on quinazolinones:
| Property | General Quinazolinones |
|---|---|
| Chemical Structure | Fused benzene and pyrimidinone rings |
| Biological Activities | Anticancer, antimicrobial, anti-inflammatory |
| Synthesis Methods | Condensation reactions |
| Physical Properties | Moderate solubility in organic solvents |
Research Findings and Future Directions
While 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has not been extensively studied, research on related quinazolinones suggests potential applications in medicine. Future studies should focus on synthesizing this compound and evaluating its biological activities to explore its therapeutic potential.
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